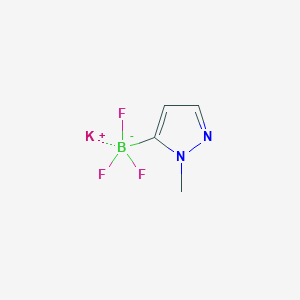

Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate

CAS No.: 1258323-45-3

Cat. No.: VC3198475

Molecular Formula: C4H5BF3KN2

Molecular Weight: 188 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258323-45-3 |

|---|---|

| Molecular Formula | C4H5BF3KN2 |

| Molecular Weight | 188 g/mol |

| IUPAC Name | potassium;trifluoro-(2-methylpyrazol-3-yl)boranuide |

| Standard InChI | InChI=1S/C4H5BF3N2.K/c1-10-4(2-3-9-10)5(6,7)8;/h2-3H,1H3;/q-1;+1 |

| Standard InChI Key | UJQYAMWDUIKNDK-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC=NN1C)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC=NN1C)(F)(F)F.[K+] |

Introduction

Chemical and Physical Properties

Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate possesses distinctive chemical and physical properties that contribute to its utility in organic synthesis. Its molecular structure combines a pyrazole heterocycle with a trifluoroborate moiety, creating a unique reactivity profile.

Structural Identification

The compound is characterized by several key identifiers that establish its chemical identity:

| Property | Value |

|---|---|

| Chemical Name | Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate |

| CAS Number | 1258323-45-3 |

| Molecular Formula | C4H5BF3KN2 |

| Molecular Weight | 188 g/mol |

| SMILES Notation | B-(F)(F)F |

| InChI | InChI=1S/C4H5BF3N2/c1-10-4(2-3-9-10)5(6,7)8/h2-3H,1H3/q-1 |

| InChIKey | YVYYVGXDDBXXFK-UHFFFAOYSA-N |

Physical Characteristics

Based on related compounds with similar structures, potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate typically appears as a white to off-white crystalline solid . Spectroscopic data from similar compounds indicates characteristic patterns in NMR spectra, with distinct signals for the pyrazole ring protons and the methyl group.

The melting point of closely related compounds such as potassium trifluoro(N-methylpyrazolo)borate has been reported around 195–198°C , suggesting that potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate likely has a similar thermal stability profile.

Spectroscopic Properties

While specific spectroscopic data for potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate is limited in the provided search results, data from related compounds can provide insight into its expected spectroscopic characteristics. For example, potassium trifluoro(N-methylpyrazolo)borate shows:

-

¹H NMR (500 MHz, DMSO): characteristic signals for the pyrazole ring and methyl protons

-

¹³C NMR (125.8 MHz, DMSO): signals corresponding to the carbon atoms in the pyrazole ring

-

¹⁹F NMR (470.8 MHz, DMSO): signal at approximately -140 ppm, typical for trifluoroborate compounds

Solubility and Stability

Organotrifluoroborate compounds like potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate generally exhibit good solubility in polar solvents such as water, alcohols, and DMSO. A key advantage of these compounds is their enhanced stability compared to boronic acids and boronate esters, making them less susceptible to degradation under atmospheric conditions. This stability facilitates their handling, storage, and use in various chemical transformations.

Synthesis Methods

The synthesis of potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate typically involves specialized procedures designed to form the key boron-carbon bond and introduce the trifluoroborate group. While the exact synthetic route may vary, general approaches can be identified from related compounds.

Laboratory Synthesis

Based on synthesis methods for related compounds, the preparation of potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate would likely involve:

-

Formation of the 1-methyl-1H-pyrazole precursor through appropriate methylation of pyrazole

-

Introduction of a boron-containing group at the 5-position of the pyrazole ring

-

Conversion to the trifluoroborate salt using potassium hydrogen fluoride (KHF₂)

The reaction conditions typically require careful control of temperature, solvent selection, and exclusion of moisture to ensure high yields and purity .

For related compounds such as potassium trifluoro(N-methylpyrazolo)borate, syntheses have been reported that involve reaction of the appropriate heterocycle with boron-containing reagents followed by treatment with KHF₂ . These reactions often require optimization of conditions, including:

-

Selection of appropriate solvents (acetone, DMF)

-

Addition of bases to facilitate certain reactions

-

Extended reaction times at controlled temperatures

-

Purification methods specific to organotrifluoroborates

Industrial Production

While information on industrial-scale production is limited in the provided search results, it can be inferred that such processes would involve scaling up laboratory procedures with adaptations for larger-scale manufacturing:

-

Use of automated reactor systems

-

Implementation of more efficient purification processes

-

Quality control measures to ensure consistent product specifications

-

Safety protocols for handling reactive boron compounds and fluoride sources

The specific challenges in industrial production likely include optimizing reaction conditions for maximum yield and purity while minimizing waste and ensuring cost-effectiveness.

Applications in Organic Synthesis

Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate has found significant applications in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.

Role in Suzuki-Miyaura Coupling

The compound serves as an important coupling partner in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of palladium catalysts to form new carbon-carbon bonds. This reaction is fundamental in the construction of complex molecular architectures and has applications in:

-

Pharmaceutical synthesis

-

Natural product chemistry

-

Materials science

-

Agrochemical development

The trifluoroborate functionality provides enhanced stability compared to traditional boronic acids while maintaining excellent reactivity under appropriate conditions .

Advantages in Synthesis

Several advantages are associated with using potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate in synthetic applications:

-

Enhanced stability compared to boronic acids

-

Crystalline nature facilitating handling and precise measurement

-

Compatibility with various reaction conditions

-

Controlled reactivity leading to improved selectivity

-

Potential for higher yields in challenging coupling reactions

These properties make it particularly valuable in the synthesis of complex heterocyclic compounds and other sophisticated molecular architectures.

Research Findings and Future Directions

Research into potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate and related organotrifluoroborate compounds has yielded important findings and continues to evolve in promising directions.

Recent Research Findings

Recent investigations have highlighted several important aspects of potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate's chemistry:

-

Improved methodologies for its synthesis and purification

-

Expanded scope of coupling partners in Suzuki-Miyaura reactions

-

Enhanced understanding of its mechanism of action in various transformations

-

Development of novel applications beyond traditional coupling reactions

These findings have contributed to a broader appreciation of the compound's versatility in organic synthesis.

Current Research Trends

Current research involving potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate and related compounds focuses on several key areas:

-

Development of more efficient and sustainable synthetic methods

-

Exploration of novel reaction conditions to expand the scope of transformations

-

Investigation of catalyst systems specifically optimized for heterocyclic trifluoroborates

-

Application in the synthesis of biologically active compounds and pharmaceuticals

These research directions reflect the compound's continuing importance in modern synthetic chemistry.

Future Applications

The unique properties of potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate suggest several promising future applications:

-

Integration into flow chemistry platforms for continuous manufacturing

-

Development of novel heterocyclic building blocks for medicinal chemistry

-

Application in the synthesis of advanced materials with tailored properties

-

Exploration of its potential in catalytic systems beyond traditional cross-coupling

These potential applications highlight the compound's continuing relevance in addressing challenges in synthetic chemistry and related fields.

Comparison with Similar Compounds

Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate belongs to a family of organotrifluoroborate compounds, each with distinctive properties and applications. Comparing this compound with related structures provides insight into structure-activity relationships and relative advantages.

Related Organotrifluoroborate Compounds

Several related compounds share structural similarities with potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate:

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate | C4H5BF3KN2 | N-methylpyrazole with BF3K at 5-position |

| Potassium trifluoro(N-methylpyrazolo)borate | C4H5BF3N2K | Similar structure with potential positional isomerism |

| Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)borate | C10H9BF3KN2 | Additional phenyl substituent at 3-position |

| Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate | C9H7BF3KN2 | Phenyl substituent at 3-position without N-methylation |

These structural variations lead to differences in reactivity, solubility, and application profiles .

Structure-Activity Relationships

The structure of potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate influences its chemical behavior in several ways:

-

The methyl group on the nitrogen affects the electronic properties of the pyrazole ring

-

The position of the trifluoroborate group (5-position) determines its accessibility in coupling reactions

-

The absence of additional substituents (compared to phenyl-substituted variants) affects steric factors in reactions

These structural features contribute to the compound's specific reactivity profile in various transformations .

Comparative Advantages

When compared to related compounds, potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate offers several potential advantages:

-

Simpler structure may lead to more predictable reactivity

-

Absence of additional substituents reduces steric hindrance in some applications

-

Potentially more cost-effective synthesis due to simpler starting materials

-

Distinctive electronic properties that may favor certain coupling reactions

These advantages make it a valuable member of the organotrifluoroborate family with specific applications in synthetic chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume